molecular formula C28H40NP B572840 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline CAS No. 1219080-77-9

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline

Cat. No.: B572840
CAS No.: 1219080-77-9
M. Wt: 421.609
InChI Key: MILNYLCUWRWYBI-UHFFFAOYSA-N
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Description

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline is a complex organophosphorus compound characterized by the presence of adamantane groups attached to a phosphine moiety and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline typically involves the reaction of adamantane derivatives with phosphine and aniline compounds. One common method includes the reaction of di(adamantan-1-yl)phosphine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted adamantane derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the synthesis of advanced materials and polymers with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline involves its interaction with molecular targets through its phosphine and adamantane groups. The phosphine moiety can coordinate with metal centers, facilitating catalytic processes. The adamantane groups provide steric hindrance, enhancing the stability and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Di(adamantan-1-yl)phosphino)-N,N-dimethylaniline is unique due to the presence of both adamantane and aniline groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, particularly in catalysis and material science .

Properties

IUPAC Name

2-[bis(1-adamantyl)phosphanyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40NP/c1-29(2)25-5-3-4-6-26(25)30(27-13-19-7-20(14-27)9-21(8-19)15-27)28-16-22-10-23(17-28)12-24(11-22)18-28/h3-6,19-24H,7-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILNYLCUWRWYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669906
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219080-77-9
Record name 2-[Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)phosphanyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219080-77-9
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